benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate
Overview
Description
Benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate is a useful research compound. Its molecular formula is C18H16F3N3O6S and its molecular weight is 459.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate and related compounds have notable applications in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure, are easily prepared from aldehydes and show promise as building blocks in organic synthesis due to their behavior as N-(Boc)-protected nitrones (Guinchard, Vallée, & Denis, 2005).
Catalysis
In the field of catalysis, compounds like benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate have been used effectively. For example, they have shown high activity in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates (Zhang et al., 2006).
Carbon Dioxide Capture and Release
Another interesting application is in the field of carbon dioxide capture and release. The study by Singh et al. (2017) describes an electrochemical cycle using a compound similar in function, benzylthiolate, for capturing and releasing CO2, which acts similarly to a carbamate in amine-based capture strategies (Singh et al., 2017).
Environmental Chemistry
In environmental chemistry, ionic liquids containing benzyl groups, like 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, are known to promote the generation of free radicals for the transformation of organic compounds, highlighting a potential application in the field of green chemistry (Yang et al., 2015).
properties
IUPAC Name |
benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O6S/c19-18(20,21)31(27,28)24-15(22-16(25)29-11-13-7-3-1-4-8-13)23-17(26)30-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,22,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHTZVKRCUQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399331 | |
Record name | 1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate | |
CAS RN |
207857-19-0 | |
Record name | 1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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